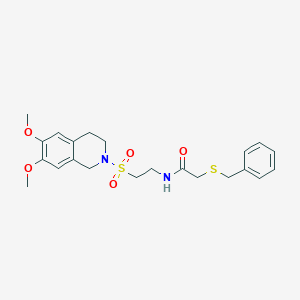

2-(benzylthio)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound is related to a series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues that were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . All the synthesized compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of this compound is based on the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl scaffold . This scaffold is found in natural products as well as synthetic derivatives and has a privileged position in medicinal chemistry .Chemical Reactions Analysis

The compound is related to the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Synthesis of Tetrahydroisoquinoline Alkaloids : A study details a diastereoselective synthesis method for jamtine, a tetrahydroisoquinoline alkaloid, utilizing a tandem Pummerer/Mannich cyclization sequence. This approach demonstrates the compound's utility in the efficient assembly of complex alkaloid structures, highlighting its potential in synthetic organic chemistry (Padwa et al., 2003).

Amide Rotamers Synthesis : Research on N-acetyl-1,3-dimethyltetrahydroisoquinolines illustrates the compound's role in the formation of amide rotamers. These findings contribute to understanding the stereochemical properties of such compounds and their potential applications in designing molecules with specific spatial configurations (Koning et al., 2003).

Biological Activity Studies

Cytotoxicity and Antitumor Screening : A study involving the coupling of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with various compounds demonstrated significant in vitro antitumor screening against several cancer cell lines. This suggests the potential therapeutic applications of derivatives in cancer treatment (Saleh et al., 2020).

Antimicrobial Activity : Novel derivatives synthesized from similar compounds have shown promising antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents. This underscores the importance of structural modification and testing in the discovery of bioactive compounds (Rao et al., 2020).

Mecanismo De Acción

The compound is related to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which are a structurally diverse group of compounds that bind to the Reverse Transcriptase (RT) enzyme of HIV . The mechanism of action of these compounds is to inhibit the RT enzyme, thereby preventing the replication of the virus .

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S2/c1-28-20-12-18-8-10-24(14-19(18)13-21(20)29-2)31(26,27)11-9-23-22(25)16-30-15-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIHSWZVJNSKRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CSCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2727164.png)

![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2727168.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2727174.png)

![2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2727176.png)

![4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine](/img/structure/B2727177.png)